(5Z)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one
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Overview
Description
OSM-S-109 is a compound belonging to the aminothienopyrimidine series, which has shown significant potential in various scientific research fields. This compound is particularly noted for its activity against Plasmodium falciparum, the parasite responsible for malaria .
Preparation Methods
The synthesis of OSM-S-109 involves constructing the thienopyrimidine scaffold, followed by the completion of the halogenated aminothienopyrimidine scaffold. The synthetic route typically includes the generation of the boronate ester and the use of thiophene as a starting material
Chemical Reactions Analysis
OSM-S-109 undergoes various chemical reactions, including substitution and reduction reactions. Common reagents used in these reactions include boronic acids and halogenated compounds. The major products formed from these reactions are typically derivatives of the aminothienopyrimidine scaffold .
Scientific Research Applications
OSM-S-109 has been extensively studied for its potential in treating malaria. It has shown potent activity against Plasmodium falciparum cultures with low mammalian cell toxicity and a low propensity for resistance development . Additionally, OSM-S-109 has been explored for its potential in inhibiting asparaginyl-tRNA synthetase, which is crucial for protein translation in the malaria parasite . Beyond malaria research, OSM-S-109’s unique chemical structure makes it a valuable compound for studying reaction hijacking mechanisms and enzyme inhibition .
Mechanism of Action
The mechanism of action of OSM-S-109 involves the inhibition of Plasmodium falciparum asparaginyl-tRNA synthetase. This inhibition occurs via enzyme-mediated production of an Asn-OSM-S-109 adduct, which blocks the enzyme’s activity and disrupts protein translation in the parasite . Human asparaginyl-tRNA synthetase is much less susceptible to this reaction hijacking mechanism, making OSM-S-109 a selective inhibitor .
Comparison with Similar Compounds
OSM-S-109 is part of the aminothienopyrimidine series, which includes compounds like OSM-S-106 and OSM-S-137 . These compounds share a similar chemical structure but differ in their substituents and activity profiles. OSM-S-106, for example, has shown potent activity against Plasmodium falciparum but with different substitution patterns on the aminothienopyrimidine scaffold . The uniqueness of OSM-S-109 lies in its specific substitution pattern, which contributes to its selective inhibition of asparaginyl-tRNA synthetase .
Properties
Molecular Formula |
C22H18N4O3S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
(5Z)-5-[[2,5-dimethyl-1-(4-nitrophenyl)pyrrol-3-yl]methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C22H18N4O3S/c1-14-12-16(15(2)25(14)18-8-10-19(11-9-18)26(28)29)13-20-21(27)24-22(30-20)23-17-6-4-3-5-7-17/h3-13H,1-2H3,(H,23,24,27)/b20-13- |
InChI Key |
CHHZBZWZMLCOEW-MOSHPQCFSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)/C=C\3/C(=O)NC(=NC4=CC=CC=C4)S3 |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)[N+](=O)[O-])C)C=C3C(=O)NC(=NC4=CC=CC=C4)S3 |
Origin of Product |
United States |
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